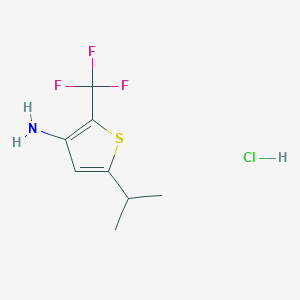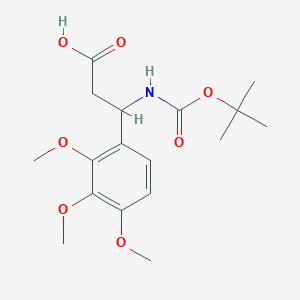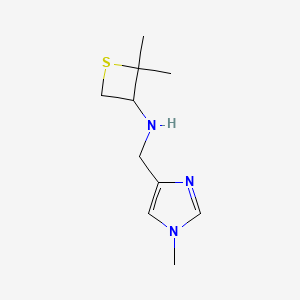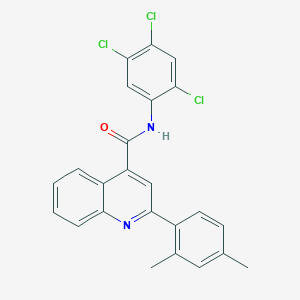
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF3NS and a molecular weight of 231.67 g/mol. It is an aromatic amine that features a thiophene ring substituted with an isopropyl group and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride typically involves the introduction of the isopropyl and trifluoromethyl groups onto a thiophene ring, followed by the addition of an amine group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Suzuki–Miyaura coupling: This method involves the coupling of boron reagents with halogenated thiophenes under palladium catalysis.
Cyclization reactions: Using sulfur reagents such as Na2S or K2S to form the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
- Other thiophene derivatives with trifluoromethyl and amine groups
Uniqueness
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H11ClF3NS |
|---|---|
Molecular Weight |
245.69 g/mol |
IUPAC Name |
5-propan-2-yl-2-(trifluoromethyl)thiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C8H10F3NS.ClH/c1-4(2)6-3-5(12)7(13-6)8(9,10)11;/h3-4H,12H2,1-2H3;1H |
InChI Key |
YFBGRJBFDILIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dioxaspiro[3.4]octan-7-ol](/img/structure/B12994147.png)



![(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12994175.png)


![3-Bromo-1-ethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B12994209.png)

![3-[5-(3-Carboxy-acryloylamino)-naphthalen-1-ylcarbamoyl]-acrylic acid](/img/structure/B12994217.png)



![2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12994237.png)
